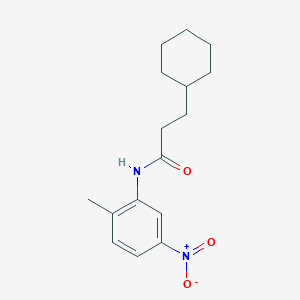
3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first synthesized in 2012 by researchers at the University of Queensland in Australia. CX-5461 has shown promising results in preclinical studies as a potential treatment for cancer, particularly in hematological malignancies.
作用机制
3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide works by inhibiting RNA polymerase I transcription, which is responsible for the production of ribosomal RNA (rRNA). This leads to a reduction in the production of ribosomes, which are essential for protein synthesis. Cancer cells that have high levels of rDNA transcription are particularly sensitive to 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide because they rely heavily on ribosome production for their rapid growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide are primarily related to its inhibition of RNA polymerase I transcription. This leads to a reduction in ribosome production, which can cause cancer cells to undergo cell cycle arrest and apoptosis. 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide has also been shown to activate the p53 tumor suppressor pathway, which can further enhance its anti-cancer effects.
实验室实验的优点和局限性
One advantage of 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide for lab experiments is its selectivity for cancer cells that have high levels of rDNA transcription. This allows researchers to specifically target cancer cells while sparing normal cells. However, 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide can be toxic at high doses, which can limit its use in some experiments. Additionally, the complex synthesis of 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide can make it difficult to obtain in large quantities.
未来方向
There are several potential future directions for research on 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide. One area of interest is the development of combination therapies that incorporate 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide with other anti-cancer agents. Another area of research is the identification of biomarkers that can predict which cancers will be most responsive to 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide. Finally, there is ongoing research into the optimization of 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide synthesis to improve its availability for research and potential clinical use.
合成方法
The synthesis of 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide involves several steps, including the reaction of 2-methyl-5-nitrobenzaldehyde with cyclohexylamine to form an imine intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with propanoyl chloride to form the final product. The synthesis of 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide is a multi-step process that requires expertise in organic chemistry.
科学研究应用
3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide has been extensively studied for its potential as a cancer treatment. It has been shown to selectively target cancer cells that have high levels of ribosomal DNA (rDNA) transcription, which is a hallmark of many cancers. 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide has been shown to be effective in preclinical studies of hematological malignancies, such as multiple myeloma and acute lymphoblastic leukemia. It has also shown promise in solid tumors, such as breast and ovarian cancer.
属性
IUPAC Name |
3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12-7-9-14(18(20)21)11-15(12)17-16(19)10-8-13-5-3-2-4-6-13/h7,9,11,13H,2-6,8,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTRSPLGYANCKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7022074 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

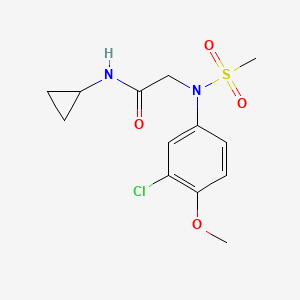
![4-{[3-(ethoxycarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5716524.png)
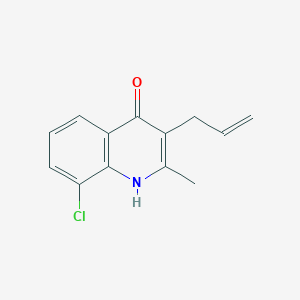
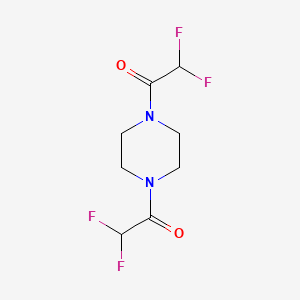
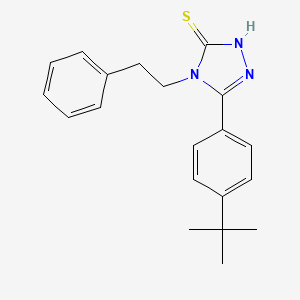
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-phenylethanone](/img/structure/B5716561.png)
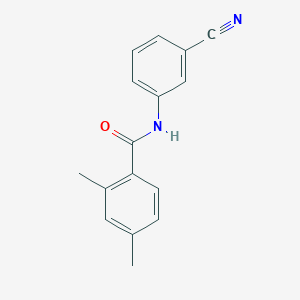
![2-[(4-amino-1,5-dicyano-3-azaspiro[5.5]undeca-1,4-dien-2-yl)thio]-N-phenylacetamide](/img/structure/B5716574.png)
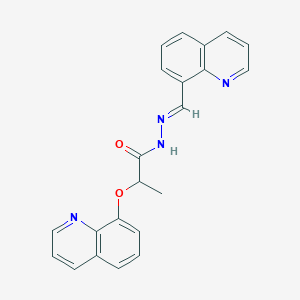
![1-{2,6-dimethyl-3-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5716585.png)
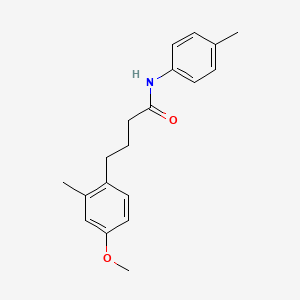
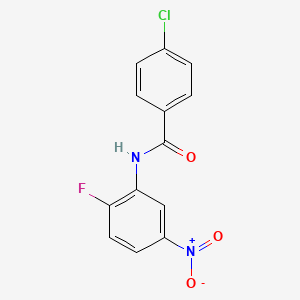
![3-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5716608.png)
![methyl 4-methyl-3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B5716613.png)